molecular formula C30H36N2O4 B11044024 N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

Cat. No.: B11044024
M. Wt: 488.6 g/mol
InChI Key: YPDZWNCZQBCJGO-UHFFFAOYSA-N
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Description

N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a tricyclodecane structure, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves multiple steps, including the formation of the benzodioxole moiety and the tricyclodecane structure. Common reagents used in the synthesis include palladium catalysts, sodium hydride, and various organic solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and organic solvents like toluene and dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Scientific Research Applications

N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .

Properties

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[1-(1,3-benzodioxol-5-ylmethylamino)-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C30H36N2O4/c1-18(2)27(29(34)31-16-19-3-8-25-26(12-19)36-17-35-25)32-28(33)23-4-6-24(7-5-23)30-13-20-9-21(14-30)11-22(10-20)15-30/h3-8,12,18,20-22,27H,9-11,13-17H2,1-2H3,(H,31,34)(H,32,33)

InChI Key

YPDZWNCZQBCJGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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